

# Application Notes and Protocols for MI-463 Stock Solution in DMSO

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## Compound of Interest

Compound Name: MI-463

Cat. No.: B15572302

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## Introduction

**MI-463** is a potent and specific small molecule inhibitor of the menin-mixed lineage leukemia (MLL) protein-protein interaction, a critical dependency for the survival of leukemia cells with MLL rearrangements.[1][2][3] By disrupting this interaction, **MI-463** effectively downregulates the expression of downstream oncogenic targets, such as HOXA9 and MEIS1, leading to cell cycle arrest, differentiation, and apoptosis in MLL-rearranged leukemia cells.[4] These application notes provide detailed protocols for the preparation of **MI-463** stock solutions in Dimethyl Sulfoxide (DMSO) and their subsequent use in common in vitro and in vivo experimental workflows.

## Physicochemical Properties and Solubility of MI-463

A comprehensive understanding of the physicochemical properties of **MI-463** is essential for accurate and reproducible experimental results.

Property	Value	Source(s)
Molecular Weight	484.54 g/mol	[1]
CAS Number	1628317-18-9	[1]
Solubility in DMSO	84 - 120 mg/mL	[1]
Appearance	White to off-white solid	[1]

Note: The solubility of **MI-463** in DMSO can be influenced by the purity of the DMSO and the presence of water. It is highly recommended to use anhydrous, high-purity DMSO and sonication to ensure complete dissolution.

## Preparation of MI-463 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **MI-463** in DMSO.

Materials:

- **MI-463** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, conical-bottom microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional, but recommended)
- Calibrated micropipettes and sterile tips

Protocol:

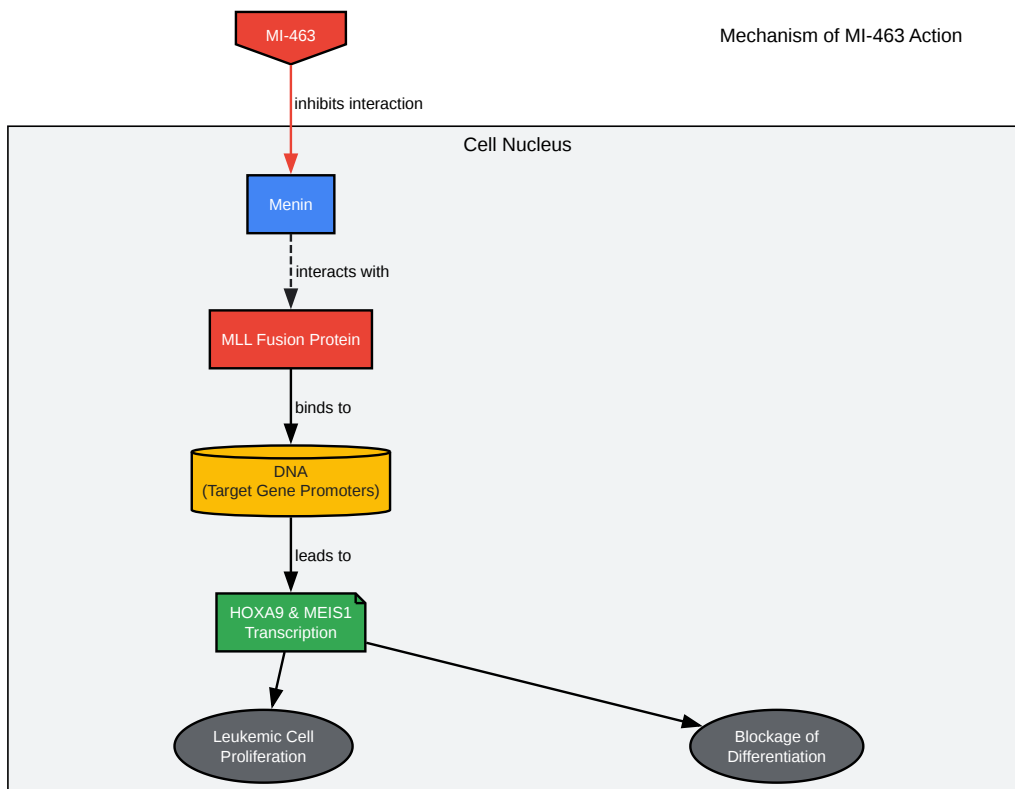
- Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
- Weighing **MI-463**: Accurately weigh the desired amount of **MI-463** powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.845 mg of **MI-463** (Molecular Weight =

484.54 g/mol ).

- Dissolution in DMSO: Add the appropriate volume of anhydrous DMSO to the **MI-463** powder. For a 10 mM stock solution, add 1 mL of DMSO to 4.845 mg of **MI-463**.
- Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
- Sonication (Optional): If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
- Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
- Aliquoting and Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. A stock solution of **MI-463** in DMSO is stable for at least 6 months when stored at -20°C.[1]

## Signaling Pathway of MI-463

**MI-463** targets the critical interaction between menin and MLL fusion proteins, which is a hallmark of MLL-rearranged leukemias. The following diagram illustrates this signaling pathway and the mechanism of action of **MI-463**.



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Caption: **MI-463** inhibits the menin-MLL interaction.

## Experimental Protocols

The following are detailed protocols for common in vitro and in vivo experiments using the **MI-463** stock solution.

### In Vitro Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (GI50) of **MI-463** on leukemia cell lines.

Materials:

- MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13)

- Non-MLL rearranged leukemia cell lines (as negative controls)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- **MI-463** stock solution (10 mM in DMSO)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Multichannel pipette
- Plate reader

#### Protocol:

- **Cell Seeding:** Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100  $\mu$ L of complete medium.
- **Compound Treatment:** Prepare serial dilutions of the **MI-463** stock solution in complete medium. Add 100  $\mu$ L of the diluted compound to the respective wells to achieve the final desired concentrations (e.g., 0.01, 0.1, 1, 10, 100  $\mu$ M). Include a vehicle control (DMSO) at a concentration equivalent to the highest **MI-463** concentration.
- **Incubation:** Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- **MTT Addition:** Add 20  $\mu$ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Solubilization:** Add 100  $\mu$ L of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a plate reader.

- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value.

## In Vitro Differentiation Assay (Flow Cytometry for CD11b)

This assay measures the ability of **MI-463** to induce myeloid differentiation in leukemia cells by assessing the expression of the cell surface marker CD11b.

Materials:

- MLL-rearranged leukemia cell lines
- Complete cell culture medium
- **MI-463** stock solution (10 mM in DMSO)
- 6-well cell culture plates
- Phosphate-buffered saline (PBS)
- FACS buffer (PBS with 2% FBS)
- FITC-conjugated anti-CD11b antibody
- Flow cytometer

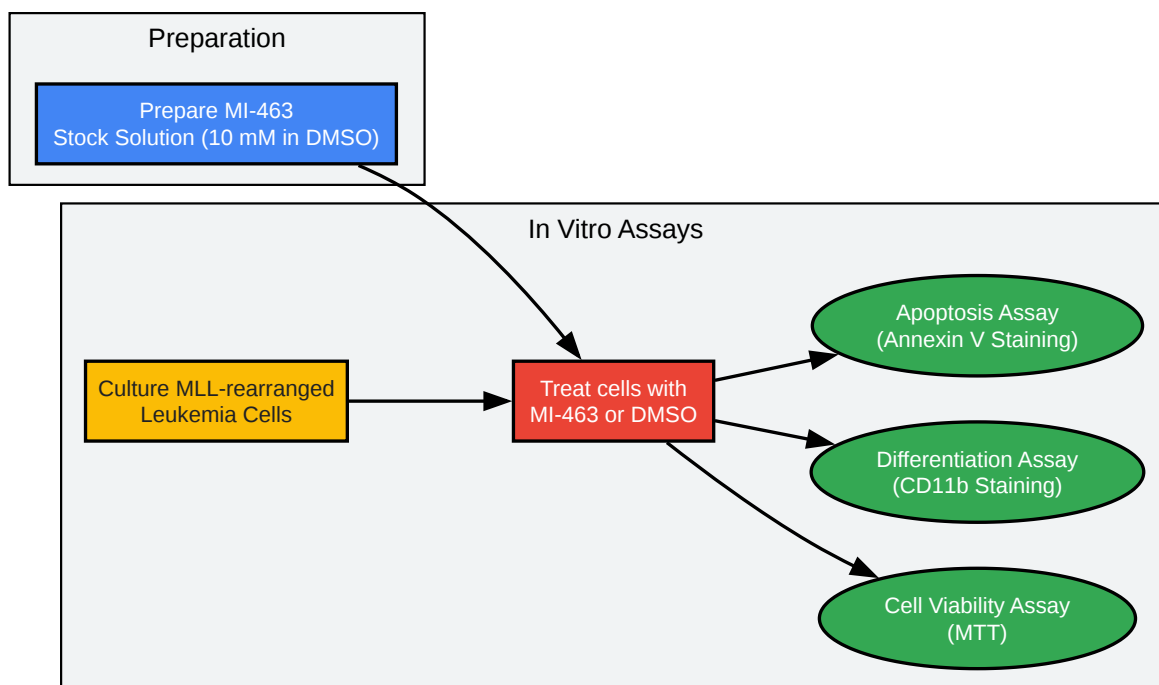
Protocol:

- Cell Treatment: Seed leukemia cells in 6-well plates at an appropriate density and treat with a range of **MI-463** concentrations (e.g., 0.1, 1, 5  $\mu$ M) or DMSO as a vehicle control.
- Incubation: Incubate the cells for 5-7 days, replenishing the medium and compound every 2-3 days.
- Cell Harvesting and Staining:
  - Harvest the cells and wash them twice with cold PBS.

- Resuspend the cells in FACS buffer.
- Add the FITC-conjugated anti-CD11b antibody and incubate for 30 minutes on ice in the dark.
- Wash the cells twice with FACS buffer to remove unbound antibody.
- Flow Cytometry Analysis: Resuspend the cells in FACS buffer and analyze the fluorescence intensity using a flow cytometer.
- Data Analysis: Quantify the percentage of CD11b-positive cells in the treated and control samples.

## Experimental Workflow Diagram

In Vitro Experimental Workflow



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Caption: Workflow for in vitro **MI-463** experiments.

## Safety and Handling

### **MI-463:**

- **Hazard Identification:** The substance is not classified as hazardous according to the Globally Harmonized System (GHS).
- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including a lab coat, safety glasses, and gloves.
- **Handling:** Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.
- **First Aid:** In case of contact, wash the affected area with soap and water. If inhaled, move to fresh air.

### **DMSO:**

- **Hazard Identification:** Combustible liquid. May cause skin and eye irritation. Readily absorbed through the skin.
- **Personal Protective Equipment (PPE):** Wear a lab coat, chemical-resistant gloves (butyl rubber or neoprene are recommended), and safety goggles.
- **Handling:** Use in a well-ventilated area, preferably in a chemical fume hood. Keep away from heat and open flames.
- **Waste Disposal:** Dispose of DMSO-containing waste as hazardous chemical waste according to institutional guidelines.

## Disclaimer

This document is intended for informational purposes only and for use by trained professionals in a laboratory setting. The information provided is based on currently available scientific literature. Researchers should always consult the relevant Safety Data Sheets (SDS) for both **MI-463** and DMSO before handling and perform their own risk assessments. The protocols



provided are general guidelines and may require optimization for specific cell lines or experimental conditions.

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- To cite this document: BenchChem. [Application Notes and Protocols for MI-463 Stock Solution in DMSO]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15572302#preparing-mi-463-stock-solution-in-dmsol\]](https://www.benchchem.com/product/b15572302#preparing-mi-463-stock-solution-in-dmsol)

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